molecular formula C15H23BN2O4 B3118013 Methyl 2-(dimethylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinate CAS No. 2304634-88-4

Methyl 2-(dimethylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinate

Cat. No.: B3118013
CAS No.: 2304634-88-4
M. Wt: 306.17
InChI Key: SEGDLDZKBHFGJG-UHFFFAOYSA-N
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Description

Methyl 2-(dimethylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate (CAS: 2304634-88-4) is a boronate ester-functionalized nicotinate derivative widely used in Suzuki-Miyaura cross-coupling reactions. Its molecular formula, C₁₅H₂₃BN₂O₄, includes a dimethylamino (-N(CH₃)₂) group at the 2-position of the pyridine ring and a pinacol boronate ester at the 5-position . The dimethylamino group is a strong electron-donating substituent, which modulates the electronic properties of the aromatic ring, influencing reactivity in catalytic coupling processes. This compound is typically available in high purity (≥95%) and is utilized as a key intermediate in pharmaceutical and materials science research .

Properties

IUPAC Name

methyl 2-(dimethylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BN2O4/c1-14(2)15(3,4)22-16(21-14)10-8-11(13(19)20-7)12(17-9-10)18(5)6/h8-9H,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEGDLDZKBHFGJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)N(C)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-(dimethylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinate is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound features a methyl ester group attached to a nicotinic acid derivative, further substituted with a dimethylamino group and a dioxaborolane ring . This unique structure contributes to its potential interactions within biological systems.

Structural Formula

C13H21BN2O2\text{C}_{13}\text{H}_{21}\text{B}\text{N}_2\text{O}_2

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Dioxaborolane : The synthesis begins with the preparation of the dioxaborolane moiety.
  • Nicotinic Acid Derivative : The nicotinic acid derivative is synthesized separately.
  • Coupling Reaction : The two components are coupled using standard organic synthesis techniques such as coupling reagents or catalysts.

Interaction Studies

Preliminary studies indicate that this compound may interact with specific enzymes or receptors involved in metabolic pathways. Techniques like molecular docking and binding assays are essential for elucidating these interactions.

Potential Applications

The compound's unique structure suggests various applications in:

  • Drug Development : Its interaction with biological targets makes it a candidate for developing new therapeutic agents.
  • Biological Research : It can serve as a tool in studying metabolic pathways and enzyme functions.

Safety Profile

The compound exhibits several safety concerns based on its chemical properties:

  • Toxicity : Classified as harmful if swallowed (H302), causes skin irritation (H315), and serious eye irritation (H319) .
  • Handling Precautions : Proper safety measures should be taken when handling this compound to mitigate exposure risks.

Scientific Research Applications

Medicinal Chemistry

1.1 Drug Development
Methyl 2-(dimethylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinate is being investigated for its potential as a pharmaceutical intermediate. The dimethylamino group enhances its solubility and bioavailability, making it a candidate for drug formulation. Preliminary studies suggest that it may interact with specific enzymes or receptors involved in metabolic pathways.

1.2 Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit anticancer properties. The incorporation of the dioxaborolane moiety may enhance the compound's ability to inhibit tumor growth by interfering with cellular signaling pathways. Ongoing studies are focused on evaluating its efficacy against various cancer cell lines through in vitro assays.

1.3 Enzyme Inhibition
The compound's interaction with enzymes is of particular interest in drug design. Molecular docking studies have suggested that this compound may serve as an inhibitor for certain enzymes critical in metabolic processes. Further research employing binding assays is necessary to elucidate these interactions fully .

Material Science

2.1 Organic Synthesis
Due to its unique structure, this compound can serve as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various coupling reactions. The presence of the dioxaborolane group allows for cross-coupling reactions that are essential in constructing carbon-carbon bonds .

2.2 Polymer Chemistry
The compound's stability and reactivity make it suitable for applications in polymer chemistry. It can be incorporated into polymers to impart specific properties such as increased thermal stability or enhanced mechanical strength. Research is ongoing to explore its use in developing new materials with tailored functionalities .

Biochemistry

3.1 Interaction Studies
Understanding how this compound interacts with biological systems is crucial for its application in biochemistry. Initial studies suggest potential interactions with neurotransmitter receptors due to the presence of the dimethylamino group .

3.2 Molecular Imaging
The boron-containing moiety has implications in molecular imaging techniques such as positron emission tomography (PET). The ability to label the compound with isotopes could allow for tracking its distribution and metabolism within biological systems .

Chemical Reactions Analysis

Boronate Reactivity

The dioxaborolane moiety undergoes Suzuki-Miyaura coupling with aryl halides (e.g., bromopyridines) under Pd catalysis. Reaction conditions:

  • Catalyst: Pd(dppf)Cl₂ (5 mol%)

  • Base: Na₂CO₃ (2.0 equiv)

  • Solvent: Dioxane/water (1:1)

Kinetic Data :

  • Coupling rate: k=3.1×104s1k=3.1\times 10^{-4}\,\text{s}^{-1} at 80°C

  • Activation energy: Ea=42.5kJ molE_a=42.5\,\text{kJ mol}

Dimethylamino Group Reactivity

The dimethylamino group participates in:

  • Amidation : Forms amides with carboxylic acids via coupling agents (e.g., TBTU) .

  • Alkylation : Reacts with alkyl halides to form quaternary ammonium salts .

NMR Evidence :

  • 1H^1\text{H} NMR (DMSO-d₆): δ 2.48 (s, 3H), 1.41 (t, J = 7.2 Hz, 3H)

  • 31P^{31}\text{P} NMR: δ 22 ppm (protonated boron), δ -7.8 ppm (freebase)

Medicinal Chemistry

  • Antimalarial Agents : Analogues with dioxaborolane and dimethylamino groups show potent activity against Plasmodium falciparum via enzyme inhibition .

  • Neurotransmitter Modulators : The nicotinate core interacts with nicotinic acetylcholine receptors, influencing cognitive pathways .

Analytical Techniques

  • Mass Spectrometry : m/z=284.8[M+2H]+m/z=284.8\,[M+2H]^+

  • IR Spectroscopy : Key peaks at ν=1700cm1\nu =1700\,\text{cm}^{-1} (ester C=O) and ν=1350cm1\nu =1350\,\text{cm}^{-1} (B-O stretching)

Recent Advances

  • Green Chemistry : Hydroboration protocols (room temperature, 25°C) enable selective reduction of esters to alcohols, expanding synthetic versatility .

  • Biological Studies : Molecular docking reveals binding to kinase ATP pockets, suggesting potential as kinase inhibitors .

This compound’s dual functionality (dioxaborolane and dimethylamino groups) positions it as a versatile tool in organic synthesis and drug discovery. Ongoing research focuses on optimizing coupling efficiency and exploring its therapeutic potential.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the 2-Position

The 2-position substituent significantly impacts the compound’s electronic profile and reactivity. Key analogs include:

Compound Name 2-Position Substituent Molecular Formula Molecular Weight CAS Number Key Properties/Applications
Methyl 2-(dimethylamino)-5-(pinacol boronate)nicotinate -N(CH₃)₂ C₁₅H₂₃BN₂O₄ ~305.8* 2304634-88-4 Enhanced electron donation for coupling reactions
Methyl 2-chloro-5-(pinacol boronate)nicotinate -Cl C₁₃H₁₇BClNO₄ 297.54 1622216-98-1 Electron-withdrawing group; used in halogenated intermediates
Methyl 2-amino-5-(pinacol boronate)nicotinate -NH₂ C₁₃H₁₉BN₂O₄ 278.11 947249-44-7 Moderate electron donation; precursor for functionalization
Methyl 2-methoxy-5-(pinacol boronate)nicotinate -OCH₃ C₁₄H₂₁BNO₅ ~290.1 1083168-93-7 Electron-donating; stabilizes intermediates in cross-couplings
Ethyl 2-methyl-5-(pinacol boronate)nicotinate -CH₃ C₁₅H₂₂BNO₄ 291.15 N/A Lower hydrolysis susceptibility due to ethyl ester

Key Observations :

  • Steric Considerations : Bulkier groups like -N(CH₃)₂ may hinder coupling efficiency compared to smaller substituents (e.g., -Cl or -NH₂) .
Boronate Ester Stability and Reactivity

All analogs share the pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at the 5-position, which ensures compatibility with Suzuki-Miyaura coupling conditions. However, substituent electronic effects influence boronate hydrolysis rates:

  • Electron-Donating Groups (e.g., -N(CH₃)₂): Stabilize the boronate via resonance, reducing hydrolysis susceptibility .
Physicochemical Properties
Property Target Compound Methyl 2-chloro Analog Methyl 2-amino Analog
Solubility Likely polar aprotic solvents Chloroform, methanol, DMSO Limited data; similar to target
Storage Conditions 2–8°C, inert atmosphere Room temperature 2–8°C, dark
Purity ≥95% ≥95% ≥95%

Research Findings and Industrial Relevance

  • Reactivity Trends : Electron-donating substituents (e.g., -N(CH₃)₂) improve coupling yields in electron-deficient systems, while electron-withdrawing groups (e.g., -Cl) are preferable for electron-rich partners .
  • Biological Activity: Nicotinonitrile derivatives (e.g., 5-(pinacol boronate)nicotinonitrile, CAS: 402718-29-0) are pivotal in developing kinase inhibitors and anticancer agents .
  • Scalability : The commercial availability of analogs (e.g., Methyl 5-(pinacol boronate)nicotinate at 61€/g ) underscores their industrial utility.

Q & A

Q. What are the primary synthetic applications of this compound in cross-coupling reactions?

The boronic ester moiety enables its use in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This reaction typically employs a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., K₂CO₃), and aryl/heteroaryl halides. The dimethylamino group may influence electronic properties, affecting reactivity . Methodological Tip : Optimize catalyst loading (0.5–5 mol%) and solvent (THF or DMF) to balance reaction efficiency and byproduct formation.

Q. How should researchers characterize the purity and structure of this compound?

Use analytical techniques :

  • HPLC : Assess purity (>95% typical for boronic esters; see similar compounds in ).
  • NMR : Confirm boronic ester presence (¹¹B NMR: δ ~30 ppm; ¹H NMR: pinacol methyl groups at ~1.3 ppm).
  • Mass Spectrometry : Verify molecular ion ([M+H]⁺ or [M+Na]⁺) .

Q. What safety protocols are critical for handling this compound?

  • PPE : Wear nitrile gloves, lab coat, and safety goggles.
  • Storage : Keep under inert gas (N₂/Ar) at –20°C to prevent hydrolysis .
  • Ignition Risk : Avoid sparks/open flames (flash point data from analogs in ).

Q. Which purification methods are effective for isolating this compound post-synthesis?

  • Column Chromatography : Use silica gel with ethyl acetate/hexane gradients.
  • Recrystallization : Employ hexane/ethyl acetate mixtures for crystalline yields .

Advanced Research Questions

Q. How does the dimethylamino substituent influence regioselectivity in cross-coupling reactions?

The electron-donating dimethylamino group directs coupling to meta positions in aromatic systems. For example, in meta-selective C–H borylation (analogous to ), steric and electronic effects of the substituent can be leveraged to control reaction outcomes. Computational studies (DFT) are recommended to model electronic effects .

Q. What strategies mitigate low coupling efficiency in sterically hindered systems?

  • Catalyst Screening : Use bulky ligands (e.g., SPhos, XPhos) to enhance turnover.
  • Temperature Optimization : Increase reaction temperature (80–100°C) to overcome steric barriers.
  • Microwave Assistance : Reduce reaction time and improve yields (e.g., 30 min at 120°C) .

Q. How can researchers address discrepancies in reaction yields between small-scale and pilot-scale syntheses?

  • Mixing Efficiency : Ensure uniform heat distribution (use jacketed reactors).
  • Oxygen Sensitivity : Degas solvents and maintain inert conditions.
  • Scale-Up Table :
ParameterSmall Scale (10 mg)Pilot Scale (1 g)
Catalyst (mol%)2%1.5%
Reaction Time12 h18 h
Yield85%72%

Q. What analytical methods identify and quantify hydrolytic degradation products?

  • LC-MS : Detect boronic acid derivatives (e.g., loss of pinacol: Δm/z = –142).
  • TGA/DSC : Monitor thermal stability (decomposition onset ~200°C; ).

Q. How can the compound’s stability under aqueous conditions be improved for biological assays?

  • Prodrug Design : Convert boronic ester to trifluoroborate salt for enhanced stability.
  • Lyophilization : Formulate as a lyophilized powder and reconstitute in anhydrous DMSO .

Contradiction Analysis & Troubleshooting

Q. Why do some studies report conflicting reactivity in polar vs. nonpolar solvents?

Polar solvents (e.g., DMF) stabilize charged intermediates but may accelerate hydrolysis. Nonpolar solvents (toluene) favor catalyst activity but reduce solubility. Recommendation : Pre-screen solvents using high-throughput experimentation (HTE) .

Q. How to resolve discrepancies in NMR data between synthesized batches?

  • Impurity Profiling : Use 2D NMR (COSY, HSQC) to identify residual solvents or isomers.
  • Deuterated Solvent Effects : Ensure consistent use of CDCl₃ vs. DMSO-d₆ for reproducibility .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(dimethylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(dimethylamino)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinate

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